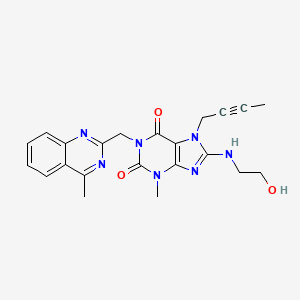
5,5'-Bis(5-iodo-2-methylbenzyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes. These compounds are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodo-2-methylbenzyl bromide and 2,2’-bithiophene.
Coupling Reaction: The key step involves a coupling reaction between 5-iodo-2-methylbenzyl bromide and 2,2’-bithiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Reaction Conditions: These reactions are usually carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene has several scientific research applications, including:
Organic Electronics: Used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Conductive Polymers: Incorporated into conductive polymers for use in flexible electronic devices.
Biological Studies: Investigated for potential biological activities and interactions with biomolecules.
Material Science: Studied for its properties in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene in its applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic semiconductors or interactions with biological molecules in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: The parent compound of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene, used in similar applications.
5,5’-Dibromo-2,2’-bithiophene: Another halogenated derivative with similar electronic properties.
5,5’-Bis(2-methylbenzyl)-2,2’-bithiophene: A non-halogenated analog with different reactivity.
Uniqueness
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene is unique due to the presence of iodine atoms, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics.
Propiedades
IUPAC Name |
2-[(5-iodo-2-methylphenyl)methyl]-5-[5-[(5-iodo-2-methylphenyl)methyl]thiophen-2-yl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20I2S2/c1-15-3-5-19(25)11-17(15)13-21-7-9-23(27-21)24-10-8-22(28-24)14-18-12-20(26)6-4-16(18)2/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNNHWKHMTPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(S3)CC4=C(C=CC(=C4)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20I2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B8091202.png)








![tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091248.png)
![lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091254.png)

